molecular formula C12H10O3S B1390929 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid CAS No. 666841-74-3

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Cat. No. B1390929
M. Wt: 234.27 g/mol
InChI Key: QBWDBOONGOMYNQ-UHFFFAOYSA-N
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Description

“3-(2-Methoxyphenyl)thiophene-2-carboxylic acid” is a chemical compound with the molecular weight of 235.28 . It is a white to off-white solid .


Synthesis Analysis

The synthesis of thiophene derivatives, including “3-(2-Methoxyphenyl)thiophene-2-carboxylic acid”, has been a topic of interest in recent literature . Various strategies have been employed, including heterocyclization of different substrates .


Molecular Structure Analysis

The molecular structure of “3-(2-Methoxyphenyl)thiophene-2-carboxylic acid” can be represented by the formula C12H10O3S .


Chemical Reactions Analysis

Thiophene derivatives have been used in a variety of chemical reactions. For example, thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .


Physical And Chemical Properties Analysis

“3-(2-Methoxyphenyl)thiophene-2-carboxylic acid” is a white to off-white solid . It has a molecular weight of 235.28 . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Isomeric Carboxylic Acids: The synthesis of benzo[b] thiophene-2-carboxylic acids, including those with methyl and methoxy groups, has been studied. These compounds were characterized and converted into esters and other derivatives, showcasing their versatility in organic synthesis (Campaigne & Abe, 1975).
  • Production of Amides and Esters: Research on 2-phenyl-5-methoxy-benzo[b]thiophene-3-carboxylic acid and its derivatives involves converting them into a range of amides and esters, indicating their potential in diverse chemical reactions (Sauter & Dzerovicz, 1970).

Mass Spectrometry and Fragmentation Studies

  • Mass Spectral Analysis: The mass spectra of substituted thiophene-2-carboxylic acids, including methoxy and other variants, have been reported. This research aids in understanding their fragmentation patterns and structural differentiation via mass spectrometry (Fisichella et al., 1982).

Catalytic Applications

  • Rhodium-Catalyzed Alkenylation: Studies have shown that thiophene-2-carboxylic acids can undergo rhodium-catalyzed C3-selective alkenylation. This process is significant for synthesizing various organic compounds, including those used in pharmaceuticals and materials science (Iitsuka et al., 2013).

Selective Activation and Chemical Reactions

  • Selective Activation for Amide and Ester Synthesis: Primary carboxylic acids, including derivatives of thiophene-2-carboxylic acid, have been selectively activated to couple with amines and alcohols, leading to the formation of corresponding amides and esters (Ogawa et al., 1994).
  • Formation of Thioamides: Carboxylic acid chlorides, including those derived from thiophene-2-carboxylic acids, react to form thioamides, which have various applications in organic and medicinal chemistry (Yousif & Salama, 1987).

Magnetic and Biological Applications

  • Magnetic Behaviors in Metal Clusters: The use of thiophene-3-carboxylic acid, a related compound, in synthesizing metal clusters demonstrates its role in influencing magnetic properties, which could have implications in material science and nanotechnology (Liu et al., 2014).

Other Chemical Transformations

  • Decarboxylation and Chemical Transformations: Decarboxylation studies of benzo[b] thiophene-2-carboxylic acid derivatives, including those with methoxy groups, provide insights into chemical reactivity and potential applications in synthesis (Jackson & Bowlus, 1980).

Safety And Hazards

The safety information for “3-(2-Methoxyphenyl)thiophene-2-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Thiophene derivatives, including “3-(2-Methoxyphenyl)thiophene-2-carboxylic acid”, have been the focus of many recent studies due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds.

properties

IUPAC Name

3-(2-methoxyphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-10-5-3-2-4-8(10)9-6-7-16-11(9)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWDBOONGOMYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(SC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655541
Record name 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

CAS RN

666841-74-3
Record name 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Filipponi, B Cerra, A Piccinno… - … Process Research & …, 2023 - ACS Publications
2-((Dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one (HYDAMTIQ), a potent PARP1/2 inhibitor, is currently being evaluated in preclinical trials for the treatment of …
Number of citations: 0 pubs.acs.org

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